

# Vupanorsen: A Technical Overview of its Impact on Triglyceride and Lipoprotein Metabolism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vupanorsen**

Cat. No.: **B611788**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **vupanorsen**, an investigational antisense oligonucleotide, and its effects on triglyceride and lipoprotein levels. The document summarizes key clinical trial data, details experimental methodologies, and illustrates the underlying biological and procedural pathways.

## Core Mechanism of Action

**Vupanorsen** is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide designed to specifically target and inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein in the liver.<sup>[1][2]</sup> Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of plasma lipids, highlighting its role as a key regulator of triglyceride and cholesterol metabolism.<sup>[1][3]</sup> By binding to ANGPTL3 messenger RNA (mRNA), **vupanorsen** leads to its degradation, thereby preventing the translation of the ANGPTL3 protein.<sup>[4]</sup> The reduction in ANGPTL3 levels results in decreased inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL), leading to enhanced clearance of triglycerides and other lipoproteins from the circulation.<sup>[3][5]</sup>

## Signaling Pathway of Vupanorsen

[Click to download full resolution via product page](#)

Caption: **Vupanorsen's mechanism of action in reducing ANGPTL3 protein synthesis.**

# Clinical Efficacy: Summary of Phase 2 and Phase 2b Trials

**Vupanorsen** has been evaluated in multiple clinical trials, demonstrating a dose-dependent reduction in triglycerides and other atherogenic lipoproteins. Below are summary tables of the key findings from a Phase 2 study in patients with hypertriglyceridemia, type 2 diabetes, and hepatic steatosis, and the Phase 2b TRANSLATE-TIMI 70 trial in statin-treated patients with elevated non-HDL cholesterol.

## Phase 2 Study Results

This randomized, double-blind, placebo-controlled study enrolled 105 patients.<sup>[1]</sup> Participants received subcutaneous injections of **vupanorsen** or placebo for 6 months.<sup>[1]</sup>

| Parameter            | Placebo | 40 mg Q4W | 80 mg Q4W | 20 mg QW |
|----------------------|---------|-----------|-----------|----------|
| Triglycerides        | -16%    | -36%      | -53%      | -47%     |
| ANGPTL3              | +8%     | -41%      | -59%      | -56%     |
| Apolipoprotein C-III | N/A     | N/A       | -58%      | N/A      |
| Remnant Cholesterol  | N/A     | N/A       | -38%      | N/A      |
| Total Cholesterol    | N/A     | N/A       | -19%      | N/A      |
| Non-HDL-C            | N/A     | N/A       | -18%      | N/A      |
| HDL-C                | N/A     | N/A       | +24%      | N/A      |
| Apolipoprotein B     | N/A     | N/A       | -9%       | N/A      |

Q4W: every 4 weeks; QW: every week. Data represents mean percent change from baseline at 6 months.<sup>[1]</sup>

## TRANSLATE-TIMI 70 (Phase 2b) Study Results

This trial included 286 adults on stable statin therapy with elevated non-HDL cholesterol ( $\geq 100$  mg/dL) or triglycerides (150-500 mg/dL).<sup>[6]</sup> The study duration was 24 weeks.<sup>[6]</sup>

| Parameter        | Placebo | 80 mg Q4W | 120 mg Q4W | 160 mg Q4W | 60 mg Q2W | 80 mg Q2W    | 120 mg Q2W | 160 mg Q2W |
|------------------|---------|-----------|------------|------------|-----------|--------------|------------|------------|
| Non-HDL-C        | N/A     | -22.4%    | -26.6%     | -26.6%     | -22.0%    | -27.7%       | -25.2%     | -26.0%     |
| Triglycerides    | N/A     | N/A       | -41.3%     | N/A        | N/A       | N/A          | N/A        | -56.8%     |
| LDL-C            | N/A     | N/A       | N/A        | N/A        | N/A       | up to -16.2% | N/A        | N/A        |
| Apolipoprotein B | N/A     | N/A       | N/A        | N/A        | N/A       | up to -15.1% | N/A        | N/A        |
| ANGPTL3          | N/A     | -69.9%    | N/A        | N/A        | N/A       | N/A          | N/A        | -95.2%     |

Q4W:

every 4 weeks;

Q2W:

every 2 weeks.

Data represents placebo

- adjusted percent change from baseline at 24 weeks.

[6][7]

While **vupanorsen** demonstrated significant reductions in triglycerides and non-HDL cholesterol, the magnitude of non-HDL-C reduction was considered modest.[6] Additionally, safety concerns, including dose-dependent elevations in liver enzymes (ALT and AST) and hepatic fat fraction, were observed, particularly at higher doses.[6][8] These findings led to the discontinuation of the clinical development program for **vupanorsen**.[6][9]

## Experimental Protocols

### Phase 2 Study Methodology

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study.[10]
- Patient Population: 105 patients with fasting triglycerides >150 mg/dL (>1.7 mmol/L), type 2 diabetes, and hepatic steatosis.[1]
- Treatment Arms:
  - **Vupanorsen** 40 mg subcutaneously every 4 weeks.[1]
  - **Vupanorsen** 80 mg subcutaneously every 4 weeks.[1]
  - **Vupanorsen** 20 mg subcutaneously every week.[1]
  - Placebo.[1]
- Duration: 6 months.[1]
- Primary Efficacy Endpoint: Percent change in fasting triglycerides from baseline at 6 months. [1]
- Secondary Endpoints: Changes in other lipid and lipoprotein parameters, including ANGPTL3, total cholesterol, LDL-C, non-HDL-C, and apolipoprotein B.[10]

### TRANSLATE-TIMI 70 (Phase 2b) Study Methodology

- Study Design: A placebo-controlled, double-blind, randomized, Phase 2b trial.[8]

- Patient Population: 286 adults on stable statin therapy with non-HDL cholesterol  $\geq 100$  mg/dL or triglyceride levels between 150 and 500 mg/dL.[6]
- Treatment Arms:
  - Placebo.[6]
  - **Vupanorsen** 80 mg, 120 mg, or 160 mg every 4 weeks (Q4W).[6]
  - **Vupanorsen** 60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks (Q2W).[6]
- Duration: 24 weeks of treatment followed by a 12-week safety monitoring period.[6]
- Primary Efficacy Endpoint: Percent change from baseline in non-HDL cholesterol at 24 weeks.[11]
- Secondary Endpoints: Percent change from baseline in triglycerides, LDL-C, apolipoprotein B, and ANGPTL3.[2][7]

## Experimental Workflow: TRANSLATE-TIMI 70



[Click to download full resolution via product page](#)

Caption: Workflow of the TRANSLATE-TIMI 70 clinical trial.

## Conclusion

**Vupanorsen** effectively reduces triglycerides and other atherogenic lipoproteins by inhibiting hepatic ANGPTL3 synthesis. Clinical data from Phase 2 and Phase 2b trials demonstrated statistically significant, dose-dependent reductions in these lipid parameters. However, the observed reductions in non-HDL cholesterol were modest, and dose-limiting safety signals, primarily related to liver enzyme elevations and increased hepatic fat, led to the cessation of its clinical development. The experience with **vupanorsen** provides valuable insights into the therapeutic potential and challenges of targeting the ANGPTL3 pathway for managing dyslipidemia.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Cholesterol Drug Vupanorsen Shows Promising Effect But With Notable Safety Concerns [medicaldialogues.in]
- 3. medscape.com [medscape.com]
- 4. timi.org [timi.org]
- 5. New Therapeutic Approaches to the Treatment of Dyslipidemia 1: ApoC-III and ANGPTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modest Effects, Safety Concerns Plague Vupanorsen in TRANSLATE-TIMI 70 | tctmd.com [tctmd.com]
- 7. TRANSLATE-TIMI 70: Can Vupanorsen Reduce Non-HDL Cholesterol in Statin-Treated Patients? - American College of Cardiology [acc.org]
- 8. ahajournals.org [ahajournals.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. r3i.org [r3i.org]

- 11. Pfizer-licensed Cardiovascular Drug Reduces Triglycerides in Phase II - BioSpace [biospace.com]
- To cite this document: BenchChem. [Vupanorsen: A Technical Overview of its Impact on Triglyceride and Lipoprotein Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611788#vupanorsen-s-effect-on-triglyceride-and-lipoprotein-levels>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)